1-(3-Isobutyl-1,2,4-oxadiazol-5-YL)methanamine
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Overview
Description
1-(3-Isobutyl-1,2,4-oxadiazol-5-YL)methanamine is a chemical compound belonging to the class of oxadiazoles. Oxadiazoles are five-membered heterocyclic compounds containing oxygen and nitrogen atoms.
Preparation Methods
The synthesis of 1-(3-Isobutyl-1,2,4-oxadiazol-5-YL)methanamine typically involves the reaction of amidoximes with carboxylic acid derivatives. One common method includes the cyclization of O-acyl amidoximes, which are generated from the reaction of amidoximes with acid chlorides in a basic medium . Another approach involves the 1,3-dipolar cycloaddition of nitrile oxides to nitriles, where nitrile oxides are generated in situ from chloroximes . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Isobutyl-1,2,4-oxadiazol-5-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.
Substitution: The compound can undergo substitution reactions, where functional groups on the oxadiazole ring are replaced with other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Isobutyl-1,2,4-oxadiazol-5-YL)methanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism of action of 1-(3-Isobutyl-1,2,4-oxadiazol-5-YL)methanamine involves its interaction with molecular targets and pathways within biological systems. The oxadiazole ring structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(3-Isobutyl-1,2,4-oxadiazol-5-YL)methanamine can be compared with other oxadiazole derivatives, such as:
- (5-Isobutyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine
- (3-Ethyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine hydrochloride
- (5-Isopropyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine These compounds share similar core structures but differ in their substituents, which can affect their chemical properties and applications. The uniqueness of this compound lies in its specific isobutyl group, which can influence its reactivity and potential uses.
Properties
CAS No. |
915921-05-0 |
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Molecular Formula |
C7H13N3O |
Molecular Weight |
155.20 g/mol |
IUPAC Name |
[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methanamine |
InChI |
InChI=1S/C7H13N3O/c1-5(2)3-6-9-7(4-8)11-10-6/h5H,3-4,8H2,1-2H3 |
InChI Key |
ROQUXAGNSSNHLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NOC(=N1)CN |
Origin of Product |
United States |
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